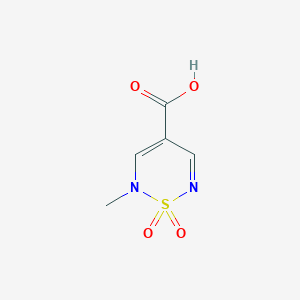![molecular formula C20H20N2O2 B3012936 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] CAS No. 141362-76-7](/img/structure/B3012936.png)
2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] is a chiral ligand that belongs to the class of bisoxazoline compounds. It is widely used in asymmetric catalysis due to its ability to form stable complexes with various metal ions. The compound has a molecular formula of C20H20N2O2 and a molecular weight of 320.39 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] typically involves the cyclization of a 2-amino alcohol with a suitable functional group. One common method is the reaction of (4R)-4-Benzyl-2-oxazoline with a di-carboxylic or di-nitrile compound. The reaction is usually carried out under inert atmosphere conditions at temperatures ranging from 2-8°C .
Industrial Production Methods
In industrial settings, the production of 2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired enantiomeric purity and yield .
化学反応の分析
Types of Reactions
2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoline derivatives.
Reduction: Reduction reactions can convert the oxazoline rings into other functional groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
科学的研究の応用
2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantioselective compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] involves its ability to form stable complexes with metal ions. These complexes act as catalysts in various asymmetric reactions. The oxazoline rings provide a chiral environment that induces enantioselectivity in the reaction products. The molecular targets include metal ions such as copper, palladium, and rhodium, which are commonly used in catalytic processes .
類似化合物との比較
Similar Compounds
- 2,2’-Bis[(4S)-4-Benzyl-2-Oxazoline]
- 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
- 2,2’-Methylenebis[(4S)-4-phenyl-2-oxazoline]
Uniqueness
2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] is unique due to its specific chiral configuration and the presence of benzyl groups, which enhance its ability to form stable metal complexes. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .
特性
IUPAC Name |
(4R)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQQWQZUYZCRJ-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)

![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B3012868.png)





![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B3012875.png)
